molecular formula C7H12Cl2N2O2S B13466656 2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoicaciddihydrochloride

2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoicaciddihydrochloride

Cat. No.: B13466656
M. Wt: 259.15 g/mol
InChI Key: UWVGDXQEFZLVTJ-UHFFFAOYSA-N
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Description

2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The thiazole ring is known for its aromatic properties and its ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride typically involves the reaction of 2-aminothiazole with appropriate reagents to introduce the propanoic acid moiety. One common method involves the reaction of 2-aminothiazole with 4-methyl-2-chloropropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or water, and the product is isolated by precipitation or extraction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes[][3].

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride is unique due to its combination of the thiazole ring with amino and propanoic acid groups, which enhances its reactivity and potential biological activities compared to simpler thiazole derivatives .

Properties

Molecular Formula

C7H12Cl2N2O2S

Molecular Weight

259.15 g/mol

IUPAC Name

2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C7H10N2O2S.2ClH/c1-4-3-12-6(9-4)2-5(8)7(10)11;;/h3,5H,2,8H2,1H3,(H,10,11);2*1H

InChI Key

UWVGDXQEFZLVTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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